An In-depth Technical Guide to 2,6-Bis(trifluoromethyl)-4-hydroxyquinoline
An In-depth Technical Guide to 2,6-Bis(trifluoromethyl)-4-hydroxyquinoline
CAS Number: 35877-04-4
This technical guide provides a comprehensive overview of 2,6-Bis(trifluoromethyl)-4-hydroxyquinoline, a fluorinated quinoline derivative of significant interest to researchers and professionals in drug development and materials science. This document details its chemical and physical properties, outlines experimental protocols for its synthesis and application, and discusses its potential biological activities.
Compound Properties
2,6-Bis(trifluoromethyl)-4-hydroxyquinoline is a stable, lipophilic compound, a characteristic enhanced by its trifluoromethyl groups. These substitutions also contribute to its solubility in organic solvents, making it a versatile intermediate in the synthesis of a variety of bioactive molecules and advanced materials.[1]
Table 1: Physicochemical Properties of 2,6-Bis(trifluoromethyl)-4-hydroxyquinoline
| Property | Value | Reference |
| CAS Number | 35877-04-4 | [1][2][3] |
| Molecular Formula | C₁₁H₅F₆NO | [1][2] |
| Molecular Weight | 281.15 g/mol | [2] |
| Synonyms | 2,6-Di(Trifluoromethyl)quinolin-4-ol | [1] |
Table 2: Predicted and Representative Spectral Data for Trifluoromethylated Quinoline Derivatives
| Spectral Data | Predicted/Representative Values | Notes |
| ¹H NMR | Aromatic protons (δ 7.0-8.5 ppm), Hydroxyl proton (variable, broad) | Chemical shifts are influenced by the positions of the trifluoromethyl groups. |
| ¹³C NMR | Aromatic carbons (δ 110-150 ppm), Carbonyl carbon (if in quinolone tautomer, >160 ppm), CF₃ carbons (quartet, ~120-130 ppm) | The carbon attached to the CF₃ group will show coupling with fluorine atoms. |
| ¹⁹F NMR | Singlet for each CF₃ group | The chemical shift will depend on the substitution pattern on the quinoline ring. |
| IR (Infrared) Spectroscopy | O-H stretch (broad, ~3200-3600 cm⁻¹), C=C and C=N stretching (aromatic, ~1500-1650 cm⁻¹), C-F stretching (~1100-1300 cm⁻¹) | The presence of a broad O-H band is indicative of the hydroxyl group and potential hydrogen bonding. |
| Mass Spectrometry (MS) | [M+H]⁺ or [M-H]⁻ corresponding to the molecular weight | High-resolution mass spectrometry can confirm the elemental composition. |
Synthesis
A definitive, detailed experimental protocol for the synthesis of 2,6-Bis(trifluoromethyl)-4-hydroxyquinoline is not prevalent in publicly accessible literature. However, a general and robust method for synthesizing 4-hydroxyquinoline derivatives is the Conrad-Limpach reaction. This reaction involves the condensation of an aniline with a β-ketoester, followed by thermal cyclization. For the synthesis of the title compound, 4-(trifluoromethyl)aniline and ethyl 4,4,4-trifluoroacetoacetate would be the logical starting materials.
A proposed synthetic workflow for 2,6-Bis(trifluoromethyl)-4-hydroxyquinoline.
General Experimental Protocol for Conrad-Limpach Synthesis of 4-Hydroxyquinolines
This protocol is adapted from established procedures for similar quinoline derivatives and serves as a starting point for optimization.[4]
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Condensation:
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Equimolar amounts of the substituted aniline (e.g., 4-(trifluoromethyl)aniline) and the β-ketoester (e.g., ethyl 4,4,4-trifluoroacetoacetate) are mixed, often in a solvent such as ethanol or toluene.
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A catalytic amount of acid (e.g., p-toluenesulfonic acid or a few drops of concentrated sulfuric acid) is added.
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The mixture is heated to reflux for a period of 2 to 6 hours, with reaction progress monitored by thin-layer chromatography (TLC).
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Upon completion, the solvent is removed under reduced pressure to yield the crude enamine intermediate.
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Cyclization:
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The crude enamine intermediate is added to a high-boiling point solvent, such as Dowtherm A or diphenyl ether.
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The mixture is heated to a high temperature, typically around 250 °C, for 15 to 30 minutes.
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The reaction is then allowed to cool to room temperature, during which the 4-hydroxyquinoline product often precipitates.
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The solid product is collected by filtration, washed with a non-polar solvent like hexane or petroleum ether, and can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).
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Biological and Chemical Applications
2,6-Bis(trifluoromethyl)-4-hydroxyquinoline is a versatile compound with potential applications in several fields.
Antimicrobial Activity
Quinoline derivatives are a well-established class of antimicrobial agents.[5][6][7] The title compound is explored for its potential as an antimicrobial agent, providing a basis for new drug formulations that target resistant bacterial strains.[1]
The following is a general protocol for determining the MIC of a compound against bacterial strains using the broth microdilution method.[5][7][8]
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Preparation of Bacterial Inoculum:
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A pure culture of the test bacterium is grown overnight in a suitable broth medium (e.g., Mueller-Hinton Broth).
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The bacterial suspension is then diluted to a standardized concentration, typically 5 x 10⁵ colony-forming units (CFU)/mL.
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-
Preparation of Compound Dilutions:
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A stock solution of 2,6-Bis(trifluoromethyl)-4-hydroxyquinoline is prepared in a suitable solvent (e.g., DMSO).
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Serial two-fold dilutions of the compound are prepared in a 96-well microtiter plate using the broth medium.
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Inoculation and Incubation:
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Each well is inoculated with the standardized bacterial suspension.
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Positive (broth with bacteria, no compound) and negative (broth only) controls are included.
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The plate is incubated at 37 °C for 18-24 hours.
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-
Determination of MIC:
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The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
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Workflow for determining the Minimum Inhibitory Concentration (MIC).
Fluorescent Probe Applications
Quinoline-based compounds are known for their fluorescent properties and are used in the development of fluorescent probes for bio-imaging and chemosensing.[9][10][11] 2,6-Bis(trifluoromethyl)-4-hydroxyquinoline serves as a fluorescent probe in biochemical assays, allowing researchers to track cellular processes with high sensitivity and specificity.[1]
This protocol outlines the general steps for characterizing the fluorescence properties of a quinoline derivative.[12]
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Preparation of Solutions:
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Prepare a stock solution (e.g., 1 mM) of 2,6-Bis(trifluoromethyl)-4-hydroxyquinoline in a suitable solvent (e.g., acetonitrile or DMSO).
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Prepare a working solution (e.g., 10 µM) by diluting the stock solution in the desired experimental buffer or solvent.
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UV-Vis Absorption Spectroscopy:
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Record the absorption spectrum of the working solution to determine the wavelength(s) of maximum absorbance (λ_max).
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Fluorescence Spectroscopy:
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Excite the working solution at its λ_max and record the emission spectrum to determine the wavelength of maximum emission (λ_em).
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Set the emission wavelength to λ_em and record the excitation spectrum. This should be similar to the absorption spectrum.
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-
Quantum Yield Determination (Optional):
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The fluorescence quantum yield can be determined relative to a standard fluorophore with a known quantum yield (e.g., quinine sulfate).
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Workflow for characterizing the fluorescence properties of a compound.
Signaling Pathways
Currently, there is no specific information in the reviewed scientific literature detailing the involvement of 2,6-Bis(trifluoromethyl)-4-hydroxyquinoline in any particular signaling pathways. Research in this area would be a valuable contribution to understanding its mechanism of action in biological systems.
Conclusion
2,6-Bis(trifluoromethyl)-4-hydroxyquinoline is a chemical compound with considerable potential, primarily as a versatile building block in the development of new pharmaceuticals and functional materials. Its unique electronic and steric properties, conferred by the trifluoromethyl groups, make it an attractive scaffold for further chemical exploration. The experimental protocols provided in this guide offer a foundation for researchers to synthesize and evaluate the properties and applications of this and related quinoline derivatives. Further investigation into its biological mechanisms of action and its performance in various applications is warranted.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 2,6-BIS(TRIFLUOROMETHYL)-4-HYDROXYQUINOLINE | 35877-04-4 [chemicalbook.com]
- 3. 2,6-BIS(TRIFLUOROMETHYL)-4-HYDROXYQUINOLINE | 35877-04-4 [amp.chemicalbook.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Turning a Quinoline-based Steroidal Anticancer Agent into Fluorescent Dye for its Tracking by Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. crimsonpublishers.com [crimsonpublishers.com]
- 12. benchchem.com [benchchem.com]
